molecular formula C7H13ClO2 B13838041 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl-

2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl-

Cat. No.: B13838041
M. Wt: 164.63 g/mol
InChI Key: QPSSXNMTTBJFHF-UHFFFAOYSA-N
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Description

2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is an organic compound with the molecular formula C7H13ClO2 It is a derivative of butanone, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- typically involves the reaction of 2-methyl-1-butene and 2-methyl-2-butene with hydrogen chloride to form chloropentane. This intermediate is then reacted with formaldehyde in an acidic solution to produce pinacolone. Finally, chlorination of pinacolone in the presence of a solvent yields 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The chlorine and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,3-dimethyl-2-butanone: A similar compound with a different substitution pattern.

    3-Chloro-2-butanone: Another related compound with a different arrangement of functional groups.

Uniqueness

2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloro-1-methoxy-3,3-dimethylbutan-2-one

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)5(9)6(8)10-4/h6H,1-4H3

InChI Key

QPSSXNMTTBJFHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(OC)Cl

Origin of Product

United States

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